2,2-Difluoro-2-(quinolin-3-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(quinolin-3-yl)acetic acid is a chemical compound with the molecular formula C11H7F2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of two fluorine atoms and a quinoline moiety makes this compound interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of quinoline-3-carbaldehyde with difluoroacetic acid in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(quinolin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acid, tetrahydroquinoline, and substituted quinoline compounds .
Scientific Research Applications
2,2-Difluoro-2-(quinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(quinolin-3-yl)acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The fluorine atoms may enhance the compound’s ability to form stable complexes with enzymes and other proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-3-yl)acetic acid: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
2,2-Difluoro-2-(quinolin-2-yl)acetic acid: Similar structure but with the quinoline moiety at a different position, which can affect its chemical properties and reactivity.
Uniqueness
2,2-Difluoro-2-(quinolin-3-yl)acetic acid is unique due to the presence of both the difluoroacetic acid moiety and the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H7F2NO2 |
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Molecular Weight |
223.17 g/mol |
IUPAC Name |
2,2-difluoro-2-quinolin-3-ylacetic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H,(H,15,16) |
InChI Key |
QNRYBKYFKBGLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(=O)O)(F)F |
Origin of Product |
United States |
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